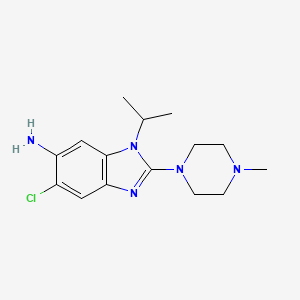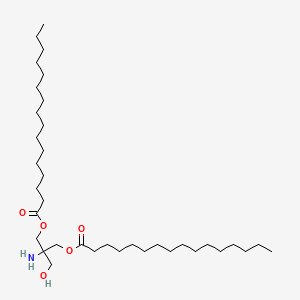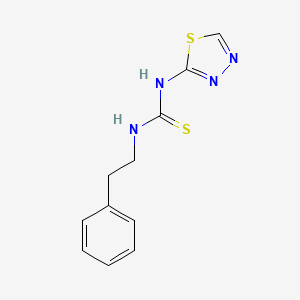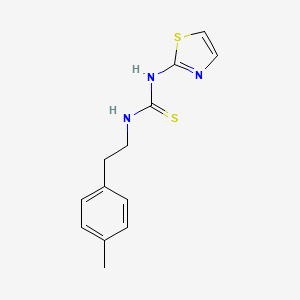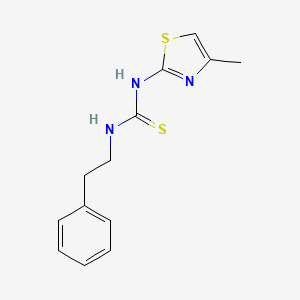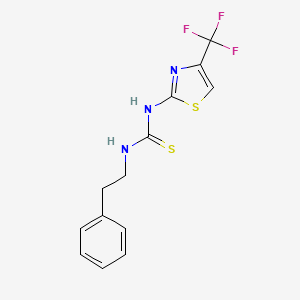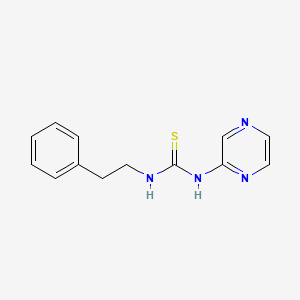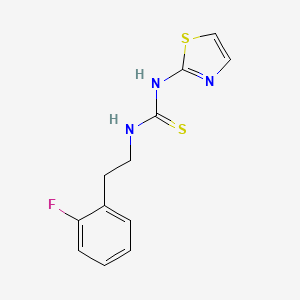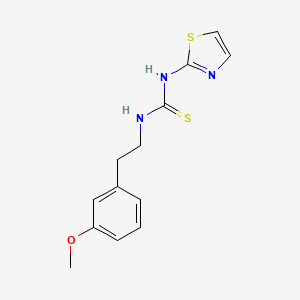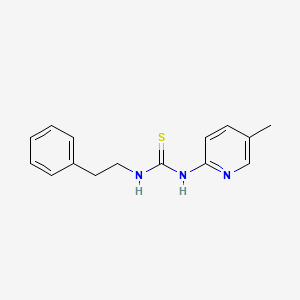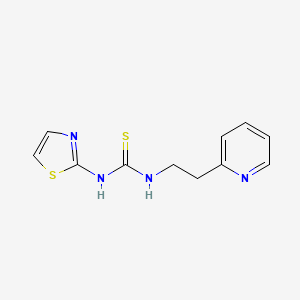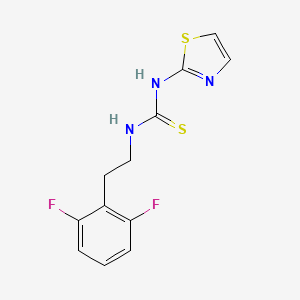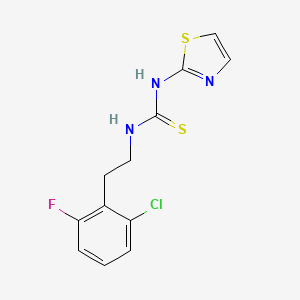
Thiourea, N-(2-(2-chloro-6-fluorophenyl)ethyl)-N'-2-thiazolyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PT-309 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is a platinum-based compound, often utilized in research and industrial applications for its stability and reactivity.
準備方法
The synthesis of PT-309 involves several steps, typically starting with the preparation of a platinum precursor. One common method involves the reaction of platinum chloride with an organic ligand under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or acetone, and the temperature is carefully monitored to ensure optimal yield. Industrial production methods often involve large-scale reactors and continuous flow systems to maintain consistency and efficiency .
化学反応の分析
PT-309 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. In oxidation reactions, PT-309 can react with oxidizing agents such as hydrogen peroxide or potassium permanganate to form higher oxidation state compounds. Reduction reactions often involve reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of lower oxidation state products. Substitution reactions typically occur with halogens or other nucleophiles, resulting in the replacement of ligands attached to the platinum center .
科学的研究の応用
PT-309 has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various organic reactions, including hydrogenation and polymerization. In biology, PT-309 is studied for its potential as an anticancer agent due to its ability to form complexes with DNA, thereby inhibiting cell replication. In medicine, PT-309 derivatives are explored for their therapeutic properties, particularly in the treatment of tumors. Industrially, PT-309 is used in the production of sensors and electronic devices due to its excellent conductivity and stability .
作用機序
The mechanism of action of PT-309 involves its interaction with cellular components, particularly DNA. PT-309 forms covalent bonds with the nitrogen atoms in the DNA bases, leading to the formation of cross-links. These cross-links prevent the DNA from unwinding and replicating, ultimately causing cell death. The molecular targets of PT-309 include various enzymes involved in DNA repair and replication, making it a potent inhibitor of cell proliferation .
類似化合物との比較
PT-309 is often compared with other platinum-based compounds such as cisplatin, carboplatin, and oxaliplatin. While all these compounds share a common mechanism of action involving DNA binding, PT-309 is unique in its structural properties and reactivity. Unlike cisplatin, which forms intrastrand cross-links, PT-309 is known for forming interstrand cross-links, making it more effective in certain types of cancer. Additionally, PT-309 has shown better stability and fewer side effects compared to carboplatin and oxaliplatin .
特性
CAS番号 |
149485-98-3 |
|---|---|
分子式 |
C12H11ClFN3S2 |
分子量 |
315.8 g/mol |
IUPAC名 |
1-[2-(2-chloro-6-fluorophenyl)ethyl]-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C12H11ClFN3S2/c13-9-2-1-3-10(14)8(9)4-5-15-11(18)17-12-16-6-7-19-12/h1-3,6-7H,4-5H2,(H2,15,16,17,18) |
InChIキー |
DLYWQFUMFDBURV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)CCNC(=S)NC2=NC=CS2)F |
その他のCAS番号 |
149485-98-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



